molecular formula C20H22N2O10 B11710298 2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene

2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene

Cat. No.: B11710298
M. Wt: 450.4 g/mol
InChI Key: XTZAUSRQCLIKBR-UHFFFAOYSA-N
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Description

2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene is a complex organic compound known for its unique structural properties This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by cyclization to form the crown ether structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound. Safety measures are crucial due to the presence of nitro groups, which can be sensitive to heat and shock.

Chemical Reactions Analysis

Types of Reactions

2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted crown ethers with various functional groups.

Scientific Research Applications

2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential to transport ions across biological membranes.

    Medicine: Explored for its ability to act as a drug delivery system due to its ability to encapsulate small molecules.

    Industry: Utilized in the development of sensors and separation processes due to its selective binding properties.

Mechanism of Action

The mechanism of action of 2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene involves its ability to form stable complexes with metal ions. The ether oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them within the ring structure. This property is exploited in various applications, such as ion transport and catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,16-Dinitro-6,7,9,10,12,13,20,21-octahydro-5,8,11,14,19,22-hexaoxa-dibenzo[a,g] cyclooctadecene apart is its specific arrangement of nitro groups and ether linkages, which confer unique chemical reactivity and binding properties. This makes it particularly useful in applications requiring selective ion binding and transport.

Properties

Molecular Formula

C20H22N2O10

Molecular Weight

450.4 g/mol

IUPAC Name

8,24-dinitro-2,5,12,15,18,21-hexaoxatricyclo[20.4.0.06,11]hexacosa-1(22),6(11),7,9,23,25-hexaene

InChI

InChI=1S/C20H22N2O10/c23-21(24)15-2-4-18-19(13-15)31-10-8-28-6-5-27-7-9-29-17-3-1-16(22(25)26)14-20(17)32-12-11-30-18/h1-4,13-14H,5-12H2

InChI Key

XTZAUSRQCLIKBR-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=C(C=CC(=C3)[N+](=O)[O-])OCCO1

Origin of Product

United States

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